molecular formula C11H10ClN3O B1313326 6-Chloro-N-(4-methoxyphenyl)-2-pyrazinamine CAS No. 874143-62-1

6-Chloro-N-(4-methoxyphenyl)-2-pyrazinamine

Cat. No. B1313326
M. Wt: 235.67 g/mol
InChI Key: LHLZNLVNPFGTJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-N-(4-methoxyphenyl)-2-pyrazinamine is a chemical compound1. However, there is limited information available about this specific compound.



Synthesis Analysis

The synthesis of similar compounds often involves reactions with chalcones, hydrazines, diazo compounds, and hydrazones under different reaction conditions2. However, the specific synthesis process for 6-Chloro-N-(4-methoxyphenyl)-2-pyrazinamine is not readily available in the searched resources.



Molecular Structure Analysis

The molecular structure analysis of this compound is not readily available in the searched resources.



Chemical Reactions Analysis

The chemical reactions involving 6-Chloro-N-(4-methoxyphenyl)-2-pyrazinamine are not readily available in the searched resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-N-(4-methoxyphenyl)-2-pyrazinamine are not readily available in the searched resources.


Scientific Research Applications

  • Chemical Reactions and Synthesis Methods :

    • Reynolds and Chen (1981) explored the reactions of 4H-pyrylium salts with tributylphosphine and tertiary amines, leading to the creation of 4H-pyrans. This study is relevant as it involves chemical structures similar to 6-Chloro-N-(4-methoxyphenyl)-2-pyrazinamine (Reynolds & Chen, 1981).
    • Yadav et al. (2016) investigated corrosion inhibition performance of pyranopyrazole derivatives, demonstrating the use of similar chemical structures in corrosion prevention (Yadav, Gope, Kumari, & Yadav, 2016).
    • Agekyan and Mkryan (2015) focused on synthesizing p-aminobenzoic acid diamides, which are structurally related to the compound of interest, highlighting synthesis techniques (Agekyan & Mkryan, 2015).
  • Potential Pharmacological Applications :

    • Dangar et al. (2014) synthesized and evaluated the antimicrobial activity of pyrazoline and amino cyanopyridine derivatives. Their research contributes to understanding the potential biological applications of similar compounds (Dangar, Borkhataria, & Shah, 2014).
    • Patel et al. (2013) explored the synthesis and pharmacological evaluation of pyrazolines based thiazolidin-4-one derivatives, which could provide insights into the pharmacological potential of 6-Chloro-N-(4-methoxyphenyl)-2-pyrazinamine (Patel, Gor, Patel, Shah, & Jarodwala Maninagar, 2013).
  • Advanced Materials and Corrosion Inhibition :

Safety And Hazards

The safety and hazards associated with 6-Chloro-N-(4-methoxyphenyl)-2-pyrazinamine are not readily available in the searched resources.


Future Directions

The future directions for the research and application of 6-Chloro-N-(4-methoxyphenyl)-2-pyrazinamine are not readily available in the searched resources.


Please note that this analysis is based on the information available from the searched resources and may not be comprehensive. For more detailed information, it is recommended to refer to specialized databases or contact experts in the field.


properties

IUPAC Name

6-chloro-N-(4-methoxyphenyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-16-9-4-2-8(3-5-9)14-11-7-13-6-10(12)15-11/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLZNLVNPFGTJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-(4-methoxyphenyl)-2-pyrazinamine

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